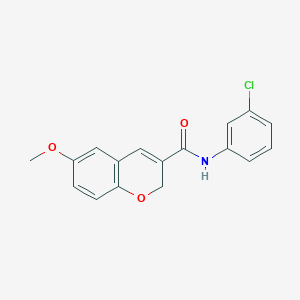

N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

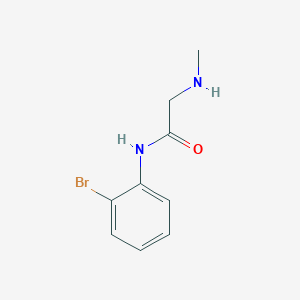

“N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene ring, which is a heterocyclic compound with a benzene ring fused to a heterocyclic pyran ring. It also has a carboxamide group (-CONH2), a methoxy group (-OCH3), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring, the carboxamide group, the methoxy group, and the chlorophenyl group. The exact arrangement of these groups would depend on the specific synthesis process .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like the presence of the chromene ring, the carboxamide group, the methoxy group, and the chlorophenyl group would all influence its properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

Compounds structurally related to N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, the study by El Gaafary et al. (2021) focused on synthesizing a related compound and assessing its cytotoxicity against human cancer cell lines, demonstrating promising cytotoxic activities. The study also involved DFT studies and molecular docking to understand the compound's interactions at the molecular level, suggesting its potential application in cancer research (El Gaafary et al., 2021).

Material Science and Polymer Chemistry

Research in material science has explored the synthesis of polymers and copolymers incorporating chromene derivatives, which shows the versatility of compounds similar to N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide in the design of new materials. For instance, the work by Bou et al. (1993) on optically active polyamides derived from L-tartaric acid demonstrates the potential of chromene derivatives in creating polymers with specific optical properties (Bou et al., 1993).

Antioxidant and Antibacterial Agents

Chromene derivatives have been synthesized and evaluated for their antioxidant and antibacterial properties. Subbareddy and Sumathi (2017) reported the synthesis of 4H-chromene-3-carboxamide derivatives that showed good antioxidant activity and were active against bacterial strains, highlighting the potential of chromene derivatives in developing new antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).

Alzheimer's Disease Research

Compounds similar to N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide have been synthesized and evaluated for their potential in Alzheimer's disease research. Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system and evaluated them for anti-ChE activity, demonstrating some compounds' potential in targeting Alzheimer's disease (Saeedi et al., 2017).

Photodynamics and Molecular Studies

The study of photochromic compounds and their applications is another area where derivatives of chromene, including those structurally related to N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide, have been explored. Fang et al. (2015) designed and synthesized a photochromic dye and investigated its photodynamics in an ormosil matrix coating, shedding light on the potential applications of chromene derivatives in developing photoresponsive materials (Fang et al., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c1-21-15-5-6-16-11(8-15)7-12(10-22-16)17(20)19-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLAXVSKBZDEMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine](/img/structure/B2892087.png)

![2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2892094.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2892095.png)

![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2892096.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892100.png)

![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine](/img/structure/B2892101.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2892103.png)

![4-Methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892104.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-ethoxyethanone](/img/structure/B2892105.png)

![4-[3-(Dimethylamino)prop-2-enoyl]benzonitrile](/img/structure/B2892106.png)